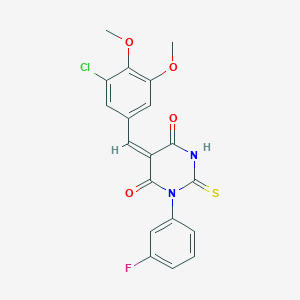
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as L-3, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.
Wirkmechanismus
The mechanism of action of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it has been suggested that (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may inhibit the activity of certain enzymes involved in cancer cell growth and survival. (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to activate the p53 pathway, which is involved in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to have various biochemical and physiological effects, including its ability to inhibit cancer cell growth and induce apoptosis. (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, which makes it a potential candidate for cancer therapy. However, one limitation is that the mechanism of action of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Zukünftige Richtungen
For research on (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include exploring its potential therapeutic applications in vivo, investigating its mechanism of action, and examining its potential interactions with other drugs. Additionally, further studies may be needed to determine the optimal dosage and administration of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione for its potential therapeutic applications.
In conclusion, (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has been studied for its potential therapeutic applications, including its anti-cancer properties. The synthesis of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored. Further research on (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may lead to the development of new cancer therapies and other therapeutic applications.
Synthesemethoden
The synthesis of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been achieved through various methods, including the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with 3-fluorobenzylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiourea to form (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Other methods have also been explored, including the use of microwave irradiation and the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with thiourea and 3-fluorobenzylamine in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential therapeutic applications, including its anti-cancer properties. In vitro studies have shown that (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C19H14ClFN2O4S |
|---|---|
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H14ClFN2O4S/c1-26-15-8-10(7-14(20)16(15)27-2)6-13-17(24)22-19(28)23(18(13)25)12-5-3-4-11(21)9-12/h3-9H,1-2H3,(H,22,24,28)/b13-6+ |
InChI-Schlüssel |
OLGACXGFLDOYPL-AWNIVKPZSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Cl)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Cl)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286146.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286147.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)
![methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B286150.png)
![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)
![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)
![methyl [(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286155.png)
![methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286159.png)
![methyl [(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286160.png)
![methyl 2-(3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286162.png)
![methyl [(5E)-5-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286163.png)